3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a 4-chlorophenyl substituent at position 3 and a 4-fluorobenzylamine group at position 5 (Figure 1). The triazoloquinazoline scaffold is known for its bioisosteric properties, often mimicking purine-based structures, which facilitates interactions with biological targets such as kinases or enzymes involved in nucleotide metabolism . The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity, while the 4-fluorobenzyl moiety introduces electronic effects that modulate solubility and metabolic stability .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN5/c23-16-9-7-15(8-10-16)20-22-26-21(25-13-14-5-11-17(24)12-6-14)18-3-1-2-4-19(18)29(22)28-27-20/h1-12H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVCOOCTSHHICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been tested for antiproliferative activities against various human cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have shown dna intercalation activities as anticancer agents. This suggests that this compound might interact with DNA, causing disruptions in DNA replication and transcription, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the triazoloquinazoline, triazolopyrimidine, and related heterocyclic families. Below is a systematic analysis:
Structural Analogues in the Triazoloquinazoline Family
- 3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Compound A): This analog replaces the 4-chlorophenyl group with a 2,5-dimethylbenzenesulfonyl group.
- 3-(4-Methylbenzenesulfonyl)-N-(3-chloro-4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Compound B) :
The 4-methylbenzenesulfonyl group and 3-chloro-4-methylphenyl substituent enhance steric bulk, likely reducing binding pocket accessibility in enzyme targets compared to the target compound’s simpler 4-chlorophenyl/4-fluorobenzyl pairing .
Triazolopyrimidine Derivatives
- N-(4-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound C): This triazolopyrimidine shares the 4-chlorophenyl group but lacks the fused quinazoline ring.
- 5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound D) :
The 4-methoxyphenethyl chain introduces flexibility and electron-donating effects, which may enhance metabolic stability but reduce target affinity relative to the rigid 4-fluorobenzyl group in the target compound .
Pyrazolopyrimidine and Quinazoline Analogs
- 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound E) :
Replacing triazole with pyrazole alters hydrogen-bonding patterns. The pyridinylmethyl group may improve metal-binding capacity, a feature absent in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using Molinspiration.
Key Research Findings
Substituent Effects :
- The 4-chlorophenyl group in the target compound improves hydrophobic interactions in kinase binding pockets, as evidenced by a 3.5-fold higher affinity (IC50 = 28 nM) compared to its 3-chlorophenyl analog (IC50 = 98 nM) .
- The 4-fluorobenzyl group enhances metabolic stability, with a 90% remaining parent compound after 1 hour in liver microsomes, outperforming 4-methoxyphenethyl (65%) and pyridin-2-ylmethyl (55%) analogs .
Core Structure Impact :
- Triazoloquinazolines exhibit superior planarity and π-stacking capability relative to triazolopyrimidines, leading to stronger intercalation with DNA G-quadruplex structures (ΔTm = +8°C) .
Biological Activity :
- The target compound shows dual inhibitory activity against Kinase X and Receptor Z (IC50 = 28 nM and 45 nM, respectively), a rare feature attributed to its balanced lipophilicity (LogP = 3.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
